4-isopropoxy-N-(1-pivaloylindolin-6-yl)benzamide
Overview
Description
4-isopropoxy-N-(1-pivaloylindolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features an indole moiety, which is a common structural motif in many biologically active compounds
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It can be inferred that the compound interacts with its targets in a way that inhibits their function, leading to its anti-tubercular activity .
Biochemical Pathways
Similar compounds have been shown to interact with thehypoxia-inducible factor 1 (HIF-1) pathways , which play a crucial role in cellular response to hypoxia.
Result of Action
Similar compounds have been reported to induce the expression ofHIF-1α protein and downstream target gene p21 , and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
It’s worth noting that the effectiveness of similar compounds can be influenced by factors such as the presence of oxygen (hypoxia), which can affect the activation of hif-1 pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(1-pivaloylindolin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pivaloyl Group: The pivaloyl group can be introduced via acylation using pivaloyl chloride in the presence of a base such as pyridine.
Attachment of the Isopropoxy Group: The isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and a suitable catalyst.
Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(1-pivaloylindolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or indoles.
Scientific Research Applications
4-isopropoxy-N-(1-pivaloylindolin-6-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-isopropoxy-N-(1-acetylindolin-6-yl)benzamide: Similar structure but with an acetyl group instead of a pivaloyl group.
4-isopropoxy-N-(1-benzoylindolin-6-yl)benzamide: Similar structure but with a benzoyl group instead of a pivaloyl group.
Uniqueness
4-isopropoxy-N-(1-pivaloylindolin-6-yl)benzamide is unique due to the presence of the pivaloyl group, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-propan-2-yloxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-15(2)28-19-10-7-17(8-11-19)21(26)24-18-9-6-16-12-13-25(20(16)14-18)22(27)23(3,4)5/h6-11,14-15H,12-13H2,1-5H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCQFDYYWUFJLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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